Cas no 35590-69-3 ((3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione)
35590-69-3 structure
Product Name:(3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione
CAS-Nr.:35590-69-3
MF:C9H16N2O2
MW:184.235542297363
CID:2843051
PubChem ID:71359704
Update Time:2025-10-30
(3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione Chemische und physikalische Eigenschaften
Namen und Kennungen
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- Cyclo-(L-Ala-L-Ile)
- (3S,6S)-3-[(2S)-BUTAN-2-YL]-6-METHYLPIPERAZINE-2,5-DIONE
- (3S,6S)-3-(Butan-2-yl)-6-methylpiperazine-2,5-dione
- Cyclo(Ala-Ile)
- Cyclo[Ala-Ile-]
- CHEBI:214598
- 2,5-Piperazinedione, 3-methyl-6-[(1S)-1-methylpropyl]-, (3S,6S)-
- (3S,6S)-3-((S)-sec-Butyl)-6-methylpiperazine-2,5-dione
- DTXSID80783546
- EN300-6760220
- 35590-69-3
- (3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione
-
- Inchi: 1S/C9H16N2O2/c1-4-5(2)7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6-,7-/m0/s1
- InChI-Schlüssel: JDRIJDPCYNFZIT-ACZMJKKPSA-N
- Lächelt: O=C1[C@H]([C@@H](C)CC)NC([C@H](C)N1)=O
Berechnete Eigenschaften
- Genaue Masse: 184.121177757g/mol
- Monoisotopenmasse: 184.121177757g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 2
- Komplexität: 228
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topologische Polaroberfläche: 58.2
(3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6760220-0.05g |
(3S,6S)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione |
35590-69-3 | 95.0% | 0.05g |
$347.0 | 2025-03-13 | |
| Enamine | EN300-6760220-0.1g |
(3S,6S)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione |
35590-69-3 | 95.0% | 0.1g |
$518.0 | 2025-03-13 | |
| Enamine | EN300-6760220-0.25g |
(3S,6S)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione |
35590-69-3 | 95.0% | 0.25g |
$743.0 | 2025-03-13 | |
| Enamine | EN300-6760220-0.5g |
(3S,6S)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione |
35590-69-3 | 95.0% | 0.5g |
$1170.0 | 2025-03-13 | |
| Enamine | EN300-6760220-1.0g |
(3S,6S)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione |
35590-69-3 | 95.0% | 1.0g |
$1500.0 | 2025-03-13 | |
| Enamine | EN300-6760220-2.5g |
(3S,6S)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione |
35590-69-3 | 95.0% | 2.5g |
$2940.0 | 2025-03-13 | |
| Enamine | EN300-6760220-5.0g |
(3S,6S)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione |
35590-69-3 | 95.0% | 5.0g |
$4349.0 | 2025-03-13 | |
| Enamine | EN300-6760220-10.0g |
(3S,6S)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione |
35590-69-3 | 95.0% | 10.0g |
$6450.0 | 2025-03-13 | |
| 1PlusChem | 1P01HXQP-50mg |
2,5-Piperazinedione, 3-methyl-6-[(1S)-1-methylpropyl]-, (3S,6S)- |
35590-69-3 | 95% | 50mg |
$491.00 | 2024-05-04 | |
| 1PlusChem | 1P01HXQP-100mg |
2,5-Piperazinedione, 3-methyl-6-[(1S)-1-methylpropyl]-, (3S,6S)- |
35590-69-3 | 95% | 100mg |
$703.00 | 2024-05-04 |
(3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione Verwandte Literatur
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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